Decahydronaphthalen-1-amine

Description

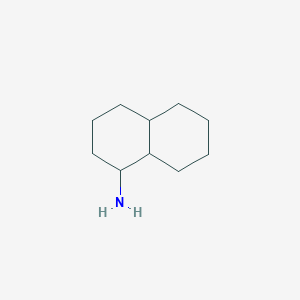

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h8-10H,1-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCURQHDMKQNLQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993333 | |

| Record name | Decahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-95-5 | |

| Record name | Decahydro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7250-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC30288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decahydronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the Decahydronaphthalene Scaffold

The decahydronaphthalene (B1670005), or decalin, scaffold is a fused bicyclic system that can exist as two stereoisomers: cis-decalin and trans-decalin. dalalinstitute.com This structural feature imparts a rigid and well-defined three-dimensional geometry to molecules that incorporate it. In medicinal chemistry, the use of such novel and sometimes unusual ring systems, or scaffolds, is a growing strategy to meet the challenges of developing potent and specific therapeutic agents. rsc.orgnih.gov The decalin framework is found in a variety of natural products with a range of biological activities, including antibacterial, antiviral, and antitumor properties. nih.gov

The controlled synthesis of decalin derivatives is an active area of research, with methods such as catalytic enantioselective aldol-aldol annulation being developed to construct functionalized decalin systems with high precision. acs.orgnii.ac.jp The rigid nature of the decalin scaffold is particularly useful in drug design, as it can lock a molecule into a specific conformation, which can be crucial for selective binding to biological targets. nih.gov

The Versatile Amine Functionality

Amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to one or more carbon atoms. ijrpr.com They are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen. fiveable.me The amine functional group is a cornerstone in organic synthesis and medicinal chemistry due to its basicity and nucleophilicity. ijrpr.comwikipedia.org This reactivity allows amines to participate in a wide array of chemical transformations, including alkylation, acylation, and the formation of amides and sulfonamides. wikipedia.org

The amine group's ability to form hydrogen bonds and engage in electrostatic interactions makes it a key feature in many pharmaceuticals and biologically active molecules. ijrpr.com In complex syntheses, the reactivity of the amine group often necessitates the use of protecting groups to prevent unwanted side reactions. researchgate.netlibretexts.org A variety of methods have been developed for the protection and subsequent deprotection of amines, a critical aspect of multi-step organic synthesis. researchgate.net

Reactivity and Reaction Mechanisms of Decahydronaphthalen 1 Amine

Nucleophilic Reactivity of the Amine Functionality

The primary amine group of decahydronaphthalen-1-amine is a potent nucleophile, readily attacking electron-deficient centers. This reactivity underpins its participation in reactions with various electrophiles, including carbonyl compounds and alkylating and acylating agents.

The reaction between an amine and a carbonyl compound, such as an aldehyde or ketone, is a condensation reaction that results in the formation of a carbon-nitrogen double bond. masterorganicchemistry.com For primary amines like this compound, this reaction yields an imine, also known as a Schiff base. libretexts.orglumenlearning.com The reaction with secondary amines would produce an enamine; however, this pathway is not accessible with a primary amine substrate. libretexts.orgwikipedia.org

The pH must be carefully controlled for optimal reaction rates; a pH around 5 is often most effective, as sufficient acid is needed to protonate the hydroxyl intermediate without fully protonating the starting amine nucleophile. libretexts.org

This compound can undergo nucleophilic substitution with alkyl halides to form alkylated amines. As a primary amine, its reaction with an alkyl halide (R-X) yields a secondary amine and the corresponding ammonium (B1175870) salt. This reaction proceeds via a standard SN2 mechanism.

A significant challenge in the direct alkylation of primary amines is controlling the extent of the reaction. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with another molecule of the alkyl halide to form a tertiary amine. This, in turn, can be alkylated further to produce a quaternary ammonium salt. This process, known as polyalkylation, results in a mixture of products and reduces the yield of the desired mono-alkylated amine.

Several strategies are employed to control polyalkylation:

Use of Excess Amine: Employing a large stoichiometric excess of this compound relative to the alkylating agent increases the probability that the alkyl halide will react with the primary amine rather than the secondary amine product.

Reductive Amination: A more controlled and widely used alternative is reductive amination. This two-step, one-pot process first involves the reaction of the amine with an aldehyde or ketone to form an imine (as described in 3.1.1). The imine intermediate is then reduced in situ to the corresponding secondary or tertiary amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method avoids the formation of over-alkylation products.

The reaction of this compound with carboxylic acid derivatives, particularly acyl chlorides and acid anhydrides, is a robust and efficient method for forming amides. lumenlearning.comlibretexts.org This acylation reaction is typically rapid and high-yielding. Tertiary amines cannot undergo this reaction as they lack the necessary proton on the nitrogen atom. lumenlearning.com

The mechanism involves the nucleophilic attack of the amine nitrogen on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. libretexts.orgchemguide.co.uk A second equivalent of the amine or an added non-nucleophilic base is typically required to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.org

This transformation is frequently used to "protect" the amine functionality during a multi-step synthesis, as the resulting amide is significantly less nucleophilic and basic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Table 1: Summary of Nucleophilic Reactions of this compound This table summarizes the primary transformations of the amine functionality.

| Reaction Type | Electrophile | Intermediate | Product | Key Conditions |

| Imine Formation | Aldehyde or Ketone | Carbinolamine, Iminium Ion | Imine (Schiff Base) | Mild acid catalyst (pH ~5) libretexts.org |

| Alkylation | Alkyl Halide | - | Secondary Amine | Excess amine to limit polyalkylation |

| Acylation | Acyl Chloride/Anhydride (B1165640) | Tetrahedral Intermediate | Amide | Base to neutralize HCl byproduct libretexts.org |

Hydroamination Reactions Involving this compound Scaffolds

Hydroamination is the addition of an N-H bond from an amine across a carbon-carbon multiple bond in an alkene, alkyne, or allene. wikipedia.orgnih.gov This atom-economical reaction is a direct route to more complex amines, enamines, and imines. researchgate.netbenthamopen.com As a saturated amine, this compound itself cannot act as a substrate for hydroamination. Instead, its rigid, sterically defined structure makes it an excellent scaffold for the synthesis of chiral ligands used in metal-catalyzed hydroamination. These ligands are crucial for controlling the reactivity and selectivity of the catalytic process. d-nb.infounivie.ac.at

The mechanism of hydroamination is highly dependent on the catalyst system, particularly the choice of metal. Catalysts based on early transition metals (e.g., Zr, Ti) and rare-earth metals (e.g., La, Y) often operate via a common pathway. researchgate.netilpi.com This typically involves the formation of a metal-amido (M-NR₂) complex, which then reacts with the alkyne or alkene in a [2+2] cycloaddition to form an azametallacyclobutane or azametallacyclobutene intermediate. ilpi.com Subsequent protonolysis by another molecule of the starting amine releases the product and regenerates the active catalyst. ilpi.com The regioselectivity of this process (Markovnikov vs. anti-Markovnikov) can often be tuned by modifying the steric bulk of the ligands around the metal center. researchgate.net

In contrast, late transition metal catalysts (e.g., Pd, Rh, Ru, Cu, Ir) can proceed through several different mechanistic cycles. wikipedia.orgnih.gov Two predominant pathways are:

Nucleophilic attack on a coordinated π-system: The alkene or alkyne coordinates to the metal center, activating it toward nucleophilic attack by the amine. The resulting intermediate then undergoes protonolysis to release the product and regenerate the catalyst. nih.gov

Migratory insertion: The amine first coordinates to the metal, and the alkene or alkyne then inserts into the metal-amide (M-N) or metal-hydride (M-H) bond. escholarship.org This is followed by reductive elimination to yield the final amine product and regenerate the active catalytic species.

Kinetic and mechanistic studies on copper-hydride (CuH) catalyzed hydroamination, for example, have shown that the rate-determining step can vary. For activated substrates like styrenes, catalyst regeneration is often turnover-limiting, whereas for unactivated olefins, the hydrocupration step (insertion of the alkene into the Cu-H bond) can be the slow step. mit.edumit.edunih.gov

The rational design of ligands is paramount for developing effective hydroamination catalysts. By incorporating a scaffold such as this compound, chemists can synthesize chiral ligands that create a well-defined, asymmetric environment around the metal center. This steric and electronic influence is critical for achieving high levels of enantioselectivity in asymmetric hydroamination, a key goal for producing valuable chiral amines. d-nb.infonih.gov

Mechanistically guided ligand design has proven to be a powerful strategy. For instance, in CuH-catalyzed hydroamination, researchers combined computational chemistry and experimental kinetics to develop new ligands. mit.edunih.gov By optimizing non-covalent interactions between the ligand and the substrate, they designed a ligand named "SEGFAST" that led to a 62-fold rate increase compared to the previous state-of-the-art ligand for the hydroamination of unactivated terminal olefins. mit.edunih.gov Such studies highlight how subtle modifications to the ligand structure, informed by mechanistic understanding, can lead to dramatic improvements in catalytic efficiency and selectivity. nih.govnih.gov The use of bulky and structurally rigid backbones, a key feature of the decahydronaphthalene (B1670005) system, is a common strategy to impart the necessary steric direction to achieve high selectivity.

Table 2: Mechanistic Aspects of Hydroamination This table outlines key mechanistic features and the role of ligand design.

| Feature | Description | Relevance of this compound Scaffold |

| Catalytic Cycle | Varies by metal; common pathways include [2+2] cycloaddition (Early Metals) and migratory insertion or nucleophilic attack (Late Metals). wikipedia.orgilpi.com | The ligand scaffold influences the stability of intermediates and transition states within the cycle. |

| Regioselectivity | Determines Markovnikov vs. anti-Markovnikov product formation. nih.govlibretexts.org | The steric bulk of a ligand derived from this scaffold can direct the incoming amine to a specific carbon of the multiple bond. |

| Enantioselectivity | Production of a single enantiomer of a chiral amine product. nih.gov | The inherent chirality of the scaffold can be transferred to the product by creating an asymmetric binding pocket around the metal catalyst. |

| Catalyst Efficiency | Rate of reaction (turnover frequency). | Optimized ligand-substrate interactions, guided by the ligand's shape, can accelerate rate-limiting steps. mit.edunih.gov |

Transamidation and Amine Exchange Reactions

Transamidation is the conversion of one amide into another by reaction with an amine. researchgate.net This process typically requires catalysis due to the low electrophilicity of the amide carbonyl carbon. nih.gov For a primary amine like this compound, the reaction involves the nucleophilic attack of its amino group on an existing amide. The general mechanism proceeds via a tetrahedral intermediate. mdpi.com

The reaction can be promoted under various conditions:

Acid Catalysis : Lewis acids like trimethylsilyl (B98337) chloride (TMSCl) can activate the amide carbonyl group, making it more susceptible to nucleophilic attack by an incoming amine. nih.govresearchgate.net Other acid catalysts, such as l-proline (B1679175) and even lactic acid, have been shown to facilitate transamidation under solvent-free conditions. mdpi.comorganic-chemistry.org

Base Catalysis : Strong bases like potassium tert-butoxide (t-BuOK) can mediate transamidation by deprotonating the incoming amine, increasing its nucleophilicity. nih.govorganic-chemistry.org

Metal Catalysis : Various metal catalysts, including those based on iron(III), can efficiently promote the transamidation of primary and secondary amides with a range of aliphatic and aromatic amines. mdpi.comorganic-chemistry.org

In an amine exchange reaction, the amine portion of a molecule is swapped. For instance, primary aliphatic amines can displace other amines in Mannich bases, a reaction influenced by factors like temperature and the solubility of the products. dspaces.org While specific studies on this compound are not prevalent, its reactivity in these exchanges would be governed by its nature as a bulky, primary aliphatic amine. Its steric profile could influence reaction rates compared to smaller, linear amines.

Table 1: Selected Catalysts and Conditions for Transamidation Reactions with Primary Amines

| Catalyst/Promoter | Typical Reaction Conditions | Applicable Substrates | Reference |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | Room temperature, solvent-free or in DMF | Primary and tertiary amides with aryl, heteroaryl, and aliphatic amines. | nih.govorganic-chemistry.org |

| L-proline | Solvent-free | Carboxamides with various amines, including aliphatic and benzylamines. | mdpi.com |

| Hydrated Iron(III) salts (e.g., FeCl₃·6H₂O) | Varies, often with minimal water | Primary, secondary, and tertiary amides with aliphatic and aromatic amines. | organic-chemistry.org |

| Trimethylsilyl chloride (TMSCl) | High temperature (e.g., 160 °C) in NMP | Primary amides with primary amines. | nih.govresearchgate.net |

Derivatization Pathways and Functional Group Transformations

The reaction of primary aliphatic amines with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of diazonium salts. organic-chemistry.orgjove.com Unlike their relatively stable aromatic counterparts, aliphatic diazonium salts are notoriously unstable, even at low temperatures. organic-chemistry.orgjove.comaakash.ac.inquora.com This instability is due to the excellent leaving group potential of molecular nitrogen (N₂) and the lack of resonance stabilization that is present in aryldiazonium ions. aakash.ac.inquora.com

Upon formation, the aliphatic diazonium ion derived from this compound would be expected to rapidly decompose, extruding N₂ gas to form a highly reactive secondary carbocation on the decahydronaphthalene ring. organic-chemistry.orgjove.com This carbocationic intermediate can then undergo several competing reactions, leading to a mixture of products. organic-chemistry.orgresearcher.life

Substitution (Sₙ1): The carbocation can be attacked by any nucleophile present in the medium, such as water to form alcohols (decahydronaphthalen-1-ol), or the acid's counter-ion (e.g., Cl⁻) to form halides. jove.com

Elimination (E1): The carbocation can lose a proton from an adjacent carbon to form alkenes (octahydronaphthalenes). organic-chemistry.orgjove.com

Rearrangement: The secondary carbocation can undergo hydride or alkyl shifts to form a more stable carbocation, leading to rearranged substitution and elimination products. researcher.lifeacs.org This is a common pathway for cyclic and branched aliphatic amines. researcher.life

Due to this lack of selectivity, the diazotization of simple aliphatic amines has historically been considered of limited synthetic use. organic-chemistry.orgresearcher.life However, recent research has shown that the reaction can be controlled. For example, using isopentyl nitrite in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can control the diazotization of aliphatic amines, allowing for their use in subsequent selective transformations like Friedel-Crafts alkylations. researcher.lifenih.gov This modern approach could potentially open an avenue for the selective derivatization of this compound via a controlled diazonium intermediate. researcher.life

Table 2: Expected Products from the Uncontrolled Diazotization of this compound

| Reaction Type | General Product Class | Specific Example(s) | Reference |

|---|---|---|---|

| Substitution (Sₙ1) | Alcohols, Halides | Decahydronaphthalen-1-ol, 1-chlorodecahydronaphthalene | jove.com |

| Elimination (E1) | Alkenes | Octahydronaphthalene isomers | organic-chemistry.orgjove.com |

| Rearrangement | Rearranged Alcohols/Alkenes | Products derived from rearranged carbocations (e.g., decahydronaphthalen-2-ol) | researcher.lifeacs.org |

Enzymatic methods offer high specificity for modifying proteins and peptides. Primary amines are common functional groups targeted by several classes of enzymes for bioconjugation.

Microbial Transglutaminase (mTG) Microbial transglutaminase (mTG) is an enzyme that catalyzes the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue in a protein and a primary amine. mdpi.comnih.gov This enzyme exhibits broad substrate specificity for the primary amine, making it a powerful tool for site-specific protein labeling. mdpi.comnih.gov A derivative of this compound, potentially incorporating a linker, could serve as a substrate for mTG, allowing the bulky decahydronaphthalene moiety to be conjugated to a target protein containing a reactive glutamine.

Studies on mTG substrate scope have revealed several key factors:

Steric Hindrance: The reactivity of the amine substrate can be reduced by steric hindrance near the amino group. Amines attached to a primary carbon are generally better substrates than those on more substituted carbons. nih.govresearchgate.netresearchgate.net

Linker Length: Amines with a hydrocarbon linker of at least four carbons between the functional group and the amine often show good reactivity. nih.gov

Substrate Diversity: mTG tolerates a wide variety of natural and non-natural primary amines, including those carrying azides or alkynes for subsequent click chemistry. mdpi.comnih.gov

Therefore, while the bulky decahydronaphthalene ring presents a steric challenge, its conjugation via mTG could be feasible, especially if attached through a flexible linker arm. nih.gov

Amine Transaminases (ATAs) Protein engineering has been extensively applied to ω-transaminases (ω-TAs or ATAs), which catalyze the transfer of an amino group from an amine donor to a ketone acceptor, enabling the asymmetric synthesis of chiral amines. mdpi.commdpi.com The substrate scope of wild-type ATAs can be limited, particularly for sterically demanding ketones. mdpi.comrsc.org

However, protein engineering strategies, including rational design and directed evolution, have successfully created ATA variants capable of accommodating bulky, bicyclic substrates. mdpi.comrsc.orgresearchgate.net For instance, researchers have engineered ATAs to catalyze the synthesis of neuroactive compounds containing the bridged 8-azabicyclo[3.2.1]octane motif with high stereoselectivity. mdpi.comrsc.org This demonstrates that enzymatic pathways can be tailored to produce or accept complex amines like isomers of this compound, which would be challenging substrates for many standard chemical methods. Such engineered enzymes are valuable for producing enantiomerically pure building blocks for pharmaceuticals and other fine chemicals. mdpi.comacs.org

Stereochemical Aspects of Decahydronaphthalen 1 Amine

Chirality at Nitrogen Centers in Decahydronaphthalen-1-amine

Pyramidal Inversion and Configurational Stability

The nitrogen atom in amines typically adopts a pyramidal geometry, analogous to ammonia. This geometry, if the three substituents on the nitrogen are different, can lead to chirality. However, for most simple amines, the two enantiomeric forms rapidly interconvert at room temperature through a process called pyramidal inversion or nitrogen inversion. wikipedia.org This inversion proceeds through a planar transition state, and the energy barrier for this process is generally low, preventing the isolation of individual enantiomers. wikipedia.org

Impact of Substituents on Nitrogen Inversion Barriers

The energy barrier to pyramidal inversion can be significantly influenced by the nature of the substituents attached to the nitrogen atom. Electron-withdrawing groups tend to increase the inversion barrier, while bulky substituents can either increase or decrease the barrier depending on the specific steric interactions in the ground and transition states.

In the context of this compound, substituents on the nitrogen atom would play a crucial role in determining the rate of pyramidal inversion. For instance, N-alkylation or N-arylation would introduce different steric and electronic environments around the nitrogen. While general trends are established for various amines, specific quantitative data on the impact of various substituents on the nitrogen inversion barrier of the this compound scaffold would require dedicated experimental studies, such as dynamic NMR spectroscopy, or high-level computational modeling.

Quaternary Ammonium (B1175870) Salts and Stable Chirality

A definitive way to achieve configurational stability at a nitrogen center is through the formation of quaternary ammonium salts. When the nitrogen atom is bonded to four different substituents, it becomes a stable stereogenic center because the lone pair is no longer available to participate in pyramidal inversion. The resulting quaternary ammonium ion is tetrahedral and, if all four groups are unique, the molecule is chiral and can be resolved into its enantiomers.

For this compound, quaternization with a suitable alkyl halide, for example, would lock the configuration at the nitrogen atom. If the decahydronaphthalene (B1670005) moiety and the three other substituents on the nitrogen are all different, the resulting quaternary ammonium salt will be chiral due to the stereogenic nitrogen, in addition to any chirality present in the decahydronaphthalene ring itself. The separation and characterization of these stable chiral quaternary ammonium salts are achievable through standard techniques such as crystallization of diastereomeric salts or chiral chromatography.

Stereogenic Centers within the Decahydronaphthalene Ring System

The decahydronaphthalene ring system is inherently rich in stereochemistry due to the presence of multiple chiral centers and the possibility of cis and trans fusion of the two cyclohexane (B81311) rings.

Enantiomerism and Diastereomerism in this compound Isomers

The decahydronaphthalene core contains several stereogenic carbon atoms. The fusion of the two six-membered rings can be either cis or trans, leading to two fundamental diastereomeric series of this compound. Within each of these series, the presence of the amino group at the C-1 position, along with other potential substituents, creates multiple stereocenters.

For a given this compound, the number of possible stereoisomers can be determined by the number of chiral centers (n) using the 2^n rule. Each of these stereoisomers will have a specific spatial arrangement of its atoms. The relationship between these isomers can be categorized as either enantiomeric (non-superimposable mirror images) or diastereomeric (stereoisomers that are not mirror images of each other). The separation of these various isomers can be a significant synthetic challenge, often requiring sophisticated chromatographic techniques or fractional crystallization.

Table 1: Possible Stereochemical Relationships in this compound Isomers

| Isomer Pair | Relationship | Key Differentiating Feature |

| Isomer A and Isomer B | Enantiomers | Mirror images of each other; opposite configurations at all corresponding stereocenters. |

| Isomer A and Isomer C | Diastereomers | Not mirror images; differ in configuration at one or more, but not all, stereocenters. |

Absolute Configuration Determination and Assignment

Determining the absolute configuration of the various stereoisomers of this compound is crucial for understanding their chemical and biological properties. Several methods can be employed for this purpose.

One of the most definitive methods for determining absolute configuration is single-crystal X-ray crystallography. researchgate.netnih.gov If a suitable single crystal of a specific isomer or a derivative can be obtained, X-ray diffraction analysis can provide an unambiguous three-dimensional structure, revealing the precise spatial arrangement of all atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. researchgate.net By using chiral derivatizing agents, it is possible to convert a pair of enantiomers into a pair of diastereomers, which will exhibit distinct NMR spectra. researchgate.netnih.gov The differences in chemical shifts observed in the NMR spectra of these diastereomers can then be correlated to the absolute configuration of the original amine. Advanced NMR techniques, including the use of chiral anisotropy reagents, can also provide valuable information for stereochemical assignment. researchgate.net

Table 2: Methods for Absolute Configuration Determination

| Method | Principle | Requirements | Outcome |

| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a crystalline lattice. nih.gov | A suitable single crystal of the compound or a derivative. | Unambiguous 3D structure and absolute configuration. researchgate.netnih.gov |

| NMR Spectroscopy with Chiral Derivatizing Agents | Conversion of enantiomers into diastereomers with distinct NMR spectra. nih.gov | A chiral derivatizing agent that reacts with the amine. | Correlation of spectral differences to absolute configuration. researchgate.net |

| Chiroptical Spectroscopy (e.g., Circular Dichroism) | Differential absorption of left and right circularly polarized light. | The molecule must be chiral and have a chromophore near the stereocenter(s). | Provides information about the stereochemistry based on empirical rules or comparison with standards. |

Control of Stereochemistry in Synthetic Transformations

The stereochemical landscape of this compound is complex due to the presence of a fused bicyclic system and a chiral center bearing the amino group. The control of stereochemistry can be exerted at various stages of the synthesis, either by influencing the formation of the decalin framework itself or during the introduction of the amine functionality.

The pursuit of specific stereoisomers of decalin derivatives has led to the development of numerous enantioselective and diastereoselective reactions. These reactions aim to produce a high excess of one desired stereoisomer over all others.

One of the key strategies for the enantioselective construction of the decalin ring system involves catalytic desymmetrization reactions. For instance, aldol-aldol annulation reactions of C2-symmetric pyruvate (B1213749) derivatives with cyclohexane-1,3-diones can afford functionalized decalin derivatives with high enantioselectivities nii.ac.jp. In such reactions, a chiral catalyst orchestrates the approach of the reactants, leading to the preferential formation of one enantiomer. The mechanism often involves a reversible initial step followed by a rate-limiting and stereochemistry-determining second step that is highly enantioselective nii.ac.jp.

Another powerful approach is the organocatalytic synthesis of cis-decalins. For example, the use of a Jørgensen's catalyst can direct the highly enantioselective synthesis of cis-decalins from cyclohexenal derivatives and sulfonyl Nazarov reagents. This methodology allows for the formation of polysubstituted cis-decalins with good to excellent enantioselectivities.

Furthermore, inverse-electron-demand Diels-Alder reactions have been employed for the enantioselective synthesis of cis-decalin derivatives. An ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction of 2-pyrones and silyl (B83357) cyclohexadienol ethers provides a broad range of synthetically important cis-decalin derivatives with multiple contiguous stereogenic centers in good yields and stereoselectivities researchgate.netnih.gov. By tuning the absolute configurations of the starting materials and the chiral ligands, a full set of diastereomeric substituted cis-decalin motifs can be accessed researchgate.netnih.gov.

The diastereoselective reduction of a precursor ketone, such as decahydro-1-naphthalenone, is a common method to introduce the stereocenter at the C-1 position. The choice of reducing agent can significantly influence the diastereomeric ratio of the resulting alcohol, which can then be converted to the amine. For instance, in the reduction of the related tetralin-1,4-dione, L-Selectride preferentially yields the cis-diol, while Red-Al favors the trans-diol nih.gov. While not directly on a decalin system, this demonstrates the principle of reagent-controlled diastereoselectivity.

The stereochemical outcome of the reduction of an oxime precursor, such as 4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone oxime, is also a critical factor. The reduction of such oximes can lead to the corresponding amines, and the stereoselectivity of this reduction will dictate the final stereochemistry of the amine product.

Table 1: Examples of Enantioselective and Diastereoselective Reactions for Decalin Scaffolds

| Reaction Type | Catalyst/Reagent | Substrates | Product | Stereoselectivity |

|---|---|---|---|---|

| Aldol-Aldol Annulation | Quinidine-derived dimer-type catalyst | C2-symmetric pyruvate derivatives and cyclohexane-1,3-diones | Functionalized decalin derivatives | High enantioselectivity (e.g., er 92:8 to 93:7) nii.ac.jp |

| Organocatalytic Michael/Annulation | Jørgensen's catalyst | Cyclohexenal derivatives and sulfonyl Nazarov reagents | Polysubstituted cis-decalins | Good to excellent enantioselectivities |

| Inverse-Electron-Demand Diels-Alder | Ytterbium(III) triflate with chiral ligand | 2-pyrones and silyl cyclohexadienol ethers | cis-Decalin derivatives | High enantioselectivity (>99% ee in many cases) researchgate.net |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of subsequent reactions wikipedia.org. After the desired transformation, the auxiliary can be removed and often recovered for reuse wikipedia.org. This strategy is a cornerstone of asymmetric synthesis and is applicable to the synthesis of chiral amines.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of the amino group or its precursor. For example, pseudoephedrine is a well-known chiral auxiliary that can be used to form amides with carboxylic acids. The subsequent α-alkylation of the enolate is highly diastereoselective, directed by the chiral auxiliary. While this is a general method, it illustrates how a chiral auxiliary could be employed in a synthetic route towards a decalin-based amino acid, which could then be converted to this compound.

The use of chiral catalysts is another powerful method for achieving enantioselectivity. In contrast to chiral auxiliaries, which are used in stoichiometric amounts, chiral catalysts are used in substoichiometric quantities, making them highly efficient. The catalytic asymmetric synthesis of decalin derivatives has been achieved using various catalytic systems. For instance, a palladium-catalyzed asymmetric Heck-type reaction has been used to synthesize cis-decalin derivatives with the creation of a chiral quaternary carbon center acs.org.

Transition metal-catalyzed asymmetric hydrogenation is a widely used method for the synthesis of chiral amines from prochiral imines, enamines, or N-heteroaromatic compounds nih.gov. A chiral catalyst, typically a complex of a transition metal (like ruthenium, rhodium, or iridium) with a chiral ligand, is used to deliver hydrogen to one face of the C=N double bond preferentially. For the synthesis of this compound, a precursor imine derived from decahydro-1-naphthalenone could be subjected to asymmetric hydrogenation to afford the desired enantiomer of the amine.

Furthermore, biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) have been developed for the asymmetric synthesis of a wide range of chiral amines. These enzymes can catalyze the reductive amination of ketones with high enantioselectivity. The application of an engineered IRED to decahydro-1-naphthalenone could potentially provide direct access to enantiomerically pure this compound.

Table 2: Chiral Auxiliaries and Catalysts in Asymmetric Synthesis of Amines and Related Structures

| Approach | Reagent/Catalyst | Application | Outcome |

|---|---|---|---|

| Chiral Auxiliary | Pseudoephedrine | Asymmetric alkylation of amides | High diastereoselectivity wikipedia.org |

| Chiral Catalyst | Palladium complex with chiral ligand | Asymmetric Heck-type cyclization | Enantioselective formation of cis-decalin derivatives acs.org |

| Chiral Catalyst | Transition metal (Ru, Rh, Ir) with chiral ligand | Asymmetric hydrogenation of imines/enamines | Enantiomerically enriched amines nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of Decahydronaphthalen 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of Decahydronaphthalen-1-amine, offering precise information on the chemical environment of each atom. The rigid, fused-ring structure of the decalin system gives rise to complex but interpretable spectra that define its three-dimensional structure.

One-Dimensional NMR (¹H and ¹³C) for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for assigning the structure of this compound. The chemical shifts (δ) are indicative of the electronic environment of the nuclei, while spin-spin coupling in ¹H NMR reveals connectivity between adjacent protons.

The decalin ring system can exist as cis and trans isomers, which are diastereomers with distinct chemical and physical properties, leading to different NMR spectra. In the trans isomer, the two rings are fused by two equatorial bonds, resulting in a rigid structure. The cis isomer involves one axial and one equatorial bond, allowing for conformational inversion.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For trans-decahydronaphthalen-1-amine, the carbon signals are well-resolved. The carbon atom bonded to the amine group (C-1) is significantly deshielded due to the electronegativity of the nitrogen atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum is typically more complex due to extensive spin-spin coupling between the numerous non-equivalent protons in the saturated ring system. Protons on the same carbon (geminal), on adjacent carbons (vicinal), and even long-range couplings can be observed. The proton on C-1 (H-1) is expected to resonate at a downfield chemical shift compared to the other aliphatic protons due to the adjacent amine group. The integration of the signals corresponds to the number of protons in a given environment.

Table 1: ¹³C and Predicted ¹H NMR Data for trans-Decahydronaphthalen-1-amine

| Position | ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity |

| 1 | 55.4 | ~2.7 - 3.0 | m |

| 2 | 36.1 | ~1.2 - 1.9 | m |

| 3 | 26.9 | ~1.1 - 1.8 | m |

| 4 | 26.9 | ~1.1 - 1.8 | m |

| 4a | 34.6 | ~1.0 - 1.6 | m |

| 5 | 26.9 | ~1.1 - 1.8 | m |

| 6 | 26.9 | ~1.1 - 1.8 | m |

| 7 | 36.1 | ~1.2 - 1.9 | m |

| 8 | 36.1 | ~1.2 - 1.9 | m |

| 8a | 44.5 | ~1.0 - 1.6 | m |

Note: ¹³C data is based on experimental spectra. ¹H data is predicted based on the structure and known chemical shift ranges for similar compounds.

Advanced NMR Techniques for Complex Systems

For more complex derivatives or to study dynamic processes, advanced NMR techniques are employed. The cis-decalin ring system is known to undergo conformational "ring-flipping."

Variable Temperature (VT) NMR: This technique can be used to study the conformational dynamics of cis-Decahydronaphthalen-1-amine derivatives. At low temperatures, the ring-flipping process can be slowed or stopped on the NMR timescale, allowing the individual conformers to be observed as separate species.

Deuterium (B1214612) NMR in Liquid Crystalline Solvents: For detailed studies of molecular ordering and conformational kinetics, deuterium (²H) NMR of isotopically labeled compounds dissolved in liquid crystal solvents can be utilized. This method has been successfully applied to the parent cis-decalin molecule to study its interconversion kinetics and ordering. acs.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Molecular Mass Determination and Fragmentation Analysis

In a typical electron ionization (EI) mass spectrum, a molecule is ionized to form a molecular ion (M⁺•), whose m/z value corresponds to the nominal molecular weight of the compound. For this compound (C₁₀H₁₉N), the nominal molecular weight is 153 amu.

The Nitrogen Rule: A key indicator for the presence of a nitrogen atom is the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The molecular ion peak for this compound at m/z 153 is consistent with this rule. whitman.edu

Fragmentation Analysis: The molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. For aliphatic amines, the most common fragmentation pathway is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This process results in a stable, resonance-stabilized iminium cation.

For this compound, alpha-cleavage can occur by breaking the C1-C8a or C1-C2 bond, leading to the loss of an alkyl radical. The loss of the largest substituent is typically favored. Another common fragmentation in cyclic amines involves the loss of a hydrogen atom from the carbon alpha to the nitrogen, resulting in an [M-1]⁺ peak. whitman.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (MW = 153)

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 153 | [C₁₀H₁₉N]⁺• | Molecular Ion (M⁺•) |

| 152 | [C₁₀H₁₈N]⁺ | Loss of H• ([M-1]⁺) |

| 124 | [C₈H₁₄N]⁺ | Alpha-cleavage: Loss of C₂H₅• |

| 96 | [C₆H₁₀N]⁺ | Alpha-cleavage: Loss of C₄H₉• |

| 30 | [CH₄N]⁺ | Common fragment for primary amines |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the m/z of ions with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of an ion by distinguishing between molecules with the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₀H₁₉N. HRMS can confirm this composition by measuring its exact monoisotopic mass.

Calculated Monoisotopic Mass for C₁₀H₁₉N: 153.15175 amu

An experimental HRMS measurement yielding a mass very close to this calculated value (e.g., within 5 ppm) would provide unambiguous confirmation of the elemental formula C₁₀H₁₉N, distinguishing it from other possible formulas with a nominal mass of 153, such as C₉H₁₅O or C₁₁H₂₃.

Ion Mobility Mass Spectrometry (IM-MS) for Conformational Studies

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.govresearchgate.net This method is particularly valuable for distinguishing between isomers and conformers that are indistinguishable by mass spectrometry alone. nih.govresearchgate.net

For a molecule like this compound, which can exist in various cis and trans isomeric forms as well as multiple chair and boat conformations of the cyclohexane (B81311) rings, IM-MS offers a pathway to probe this conformational heterogeneity. acs.orgwikipedia.org The different spatial arrangements of the amine group relative to the fused ring system result in distinct collision cross-sections (CCS), which is the parameter measured by ion mobility.

In a typical IM-MS experiment, ions of this compound would be generated using a soft ionization technique, such as electrospray ionization (ESI). These ions are then introduced into a drift tube filled with a neutral buffer gas. researchgate.net An electric field guides the ions through the tube, and their drift time is measured. unizar.es Compact conformers will experience fewer collisions with the buffer gas and thus travel faster than more extended conformers. This difference in drift times allows for the separation and characterization of the different conformational populations present in the sample. While specific studies on this compound are not widely available, the principles of IM-MS have been extensively applied to other bicyclic and amine-containing molecules to differentiate isomers and study their gas-phase structures. nih.govacs.org

Key applications of IM-MS for this compound would include:

Separation of Stereoisomers: Distinguishing between cis- and trans-fused decalin ring systems.

Identification of Conformers: Resolving different chair/boat conformations of the cyclohexane rings.

Determination of Collision Cross-Sections (CCS): Providing experimental data that can be compared with theoretical calculations to validate structural models.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the key functional groups are the primary amine (-NH2) and the saturated hydrocarbon (C-H and C-C) framework.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H stretching and bending vibrations. wpmucdn.comlibretexts.orgpressbooks.pub Primary amines typically exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. orgchemboulder.comwikieducator.org An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹. orgchemboulder.comwikieducator.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric Stretch | 3400 - 3300 | Medium |

| Primary Amine (N-H) | Symmetric Stretch | 3330 - 3250 | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium-Strong |

| Primary Amine (N-H) | Wagging | 910 - 665 | Broad, Strong |

| Aliphatic C-H | Stretching | 2960 - 2850 | Strong |

| Aliphatic C-N | Stretching | 1250 - 1020 | Weak-Medium |

This table presents generalized expected IR absorption ranges for the functional groups in this compound.

Raman Spectroscopy for Molecular Vibrations and Structural Insights

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy can offer detailed insights into the carbocyclic framework and the amine group.

The C-C stretching vibrations within the decalin ring system are expected to produce characteristic signals in the Raman spectrum. Studies on decalin itself have shown that the Raman spectra of the cis and trans isomers exhibit distinct differences, which can be used for their identification. uni.edu The ring vibrations of the two fused rings are typically observed in the regions of 400-500 cm⁻¹ and 700-800 cm⁻¹. ias.ac.in

The N-H stretching vibrations of the primary amine group are also observable in the Raman spectrum, typically in the 3500-3300 cm⁻¹ region, though they are often weaker than in the IR spectrum. The C-N stretching vibration will also have a characteristic Raman shift.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| N-H Stretch | 3500 - 3300 |

| C-H Stretch | 3000 - 2800 |

| C-C Stretch (Ring) | 1200 - 800 |

| Ring Vibrations | 700 - 800 |

| Ring Vibrations | 400 - 500 |

This table presents generalized expected Raman shifts for the key vibrations in this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are packed in the crystal lattice. nih.gov

For this compound, an X-ray crystallographic study would be invaluable for:

Unambiguous determination of stereochemistry: Confirming the cis or trans fusion of the decalin rings.

Precise conformational analysis: Defining the exact chair, boat, or twist-boat conformations of the cyclohexane rings in the solid state.

Analysis of intermolecular interactions: Revealing details about hydrogen bonding involving the amine group and other intermolecular forces that govern the crystal packing.

Single Crystal X-ray Diffraction of this compound and Salts

Growing a suitable single crystal of this compound or one of its salts is the first and often most challenging step in an X-ray diffraction study. nih.gov Amines are often converted to their salts (e.g., hydrochloride or hydrobromide) to improve their crystallinity.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, from which the electron density map of the molecule can be calculated. nih.gov This map is then used to build a three-dimensional model of the molecule.

A single crystal X-ray diffraction study would provide a wealth of structural data for this compound, including:

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Hydrogen Bonding | The geometry of hydrogen bonds involving the amine group. |

Analysis of Crystal Packing and Intermolecular Interactions

Following extensive searches of chemical and crystallographic databases, it has been determined that detailed crystal structure data for the parent compound, this compound, is not publicly available. Similarly, crystallographic information for simple derivatives suitable for a detailed analysis of crystal packing and intermolecular interactions could not be located.

The determination of a crystal structure through techniques such as single-crystal X-ray diffraction is a prerequisite for a thorough analysis of the solid-state arrangement of molecules. This experimental data provides precise atomic coordinates, from which crucial information about the unit cell, crystal system, and space group can be derived. Furthermore, it allows for the detailed geometric characterization of intermolecular forces, such as hydrogen bonds, van der Waals interactions, and other non-covalent contacts that govern the crystal packing.

Without access to a solved crystal structure for this compound or a relevant derivative, a scientifically accurate and detailed discussion of its crystal packing and the creation of specific data tables for crystallographic parameters and hydrogen bonding geometries is not possible. Such an analysis would require:

Crystallographic Data: Precise unit cell dimensions (a, b, c), angles (α, β, γ), crystal system, and space group.

Hydrogen Bond Geometry: Quantitative details of donor-acceptor distances and angles for N-H···X interactions (where X could be an acceptor atom from an adjacent molecule or a counter-ion in a salt).

Packing Motifs: Description of how intermolecular forces guide the molecules to assemble into larger structures, such as chains, sheets, or three-dimensional networks.

A speculative analysis would not meet the standards of a professional and authoritative scientific article. The generation of the required data tables is therefore precluded by the absence of foundational experimental data in the public domain.

Computational Chemistry and Theoretical Studies of Decahydronaphthalen 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electron distribution of decahydronaphthalen-1-amine. These methods solve the Schrödinger equation for the molecule, providing information on bond lengths, bond angles, and dihedral angles, which together define the molecule's geometry. Furthermore, they offer a detailed picture of the molecule's electronic structure, including the energies and shapes of its molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. DFT studies can accurately predict the optimized geometry of this compound, identifying the most stable conformation of its fused ring system and the orientation of the amine group. These calculations also yield important electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character, while the LUMO would be distributed over the carbocyclic framework.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: These are representative values based on similar saturated amine compounds and are for illustrative purposes.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

| Dipole Moment | 1.5 D |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate predictions of molecular geometry and electronic structure. While computationally more demanding than DFT, ab initio calculations can be used to refine the understanding of the subtle stereoelectronic effects within the this compound molecule, such as the influence of the fused ring conformation on the pyramidalization of the nitrogen atom in the amine group.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, aiding in the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound by calculating the magnetic shielding of each nucleus. researchgate.netnih.gov These predictions are highly sensitive to the molecule's geometry, making them a good tool for distinguishing between different stereoisomers. The simulated spectra would show distinct signals for the protons and carbons in the different environments of the decahydronaphthalene (B1670005) ring system and for the amine group.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative Isomer of this compound (Note: These are example values and would vary depending on the specific stereoisomer.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (bearing NH₂) | 55-65 |

| Bridgehead Carbons | 35-45 |

| Other Ring Carbons | 20-35 |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational calculations can predict the vibrational frequencies and intensities of this compound, which correspond to the peaks in its IR and Raman spectra. rsc.orgcardiff.ac.uk These predicted spectra can be used to assign the characteristic vibrational modes, such as the N-H stretching and bending frequencies of the amine group, and the C-H and C-C stretching and bending frequencies of the decahydronaphthalene skeleton. dtic.mil

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are representative values based on typical frequencies for functional groups.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch (aliphatic) | 2850-3000 |

| N-H Bend | 1590-1650 |

| C-C Stretch | 800-1200 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information provides a detailed understanding of the reaction kinetics and thermodynamics. For instance, computational studies could be employed to explore the mechanisms of synthesis of this compound, such as the reductive amination of the corresponding ketone, or to investigate its reactivity as a nucleophile in various organic transformations. researchgate.net These models can help in optimizing reaction conditions and in designing new synthetic routes.

Following a comprehensive investigation for scholarly articles and data specifically focused on the computational chemistry of "this compound," it has been determined that there is a notable absence of specific research on this compound within the public domain. While the principles of computational chemistry, including transition state calculations, conformational analysis, and molecular docking, are broadly applied, detailed studies and datasets for this compound are not available.

Consequently, the creation of an article with the requested detailed research findings and data tables is not feasible due to the lack of specific source material for this particular molecule.

As an alternative, a more general examination of the computational chemistry of the decalin framework, the foundational structure of this compound, could be provided. Such an article would explore the application of the requested computational methods to decalin and its derivatives, for which a greater body of research exists. Alternatively, a detailed analysis of a different compound for which sufficient data is available could be undertaken. Further direction is requested on how to proceed.

Applications in Advanced Organic Synthesis and Catalysis Involving Decahydronaphthalen 1 Amine

Chiral Auxiliaries and Ligands Derived from Decahydronaphthalen-1-amine

The inherent chirality of this compound provides a foundation for its use as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical outcome of a reaction. By attaching this chiral amine to a prochiral substrate, one enantiomer of a product can be selectively formed. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

The amine functionality of this compound serves as a convenient handle for its incorporation into more complex molecular architectures, leading to the design and synthesis of novel chiral catalysts. These catalysts are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. Chiral amines are crucial components in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.gov The development of modular chiral ligands has enabled the creation of new metal complexes with finely-tuned properties, resulting in highly active and efficient catalysts for the synthesis of chiral amines. nih.gov

For instance, this compound can be derivatized to form chiral ligands for transition metal catalysts. These ligands create a chiral environment around the metal center, influencing the stereoselectivity of reactions such as asymmetric hydrogenation, allylic alkylation, and cyclopropanation. The rigid decahydronaphthalene (B1670005) backbone helps to establish a well-defined three-dimensional space, which is critical for achieving high levels of enantioselectivity.

Derivatives of this compound have been successfully employed as ligands in a variety of asymmetric transformations. A key application is in the metal-catalyzed enantioselective alkyl addition to imines. The resulting chiral amines are valuable building blocks in organic synthesis.

The effectiveness of these chiral ligands is typically evaluated by the enantiomeric excess (ee) of the product, which is a measure of the purity of the desired enantiomer. High enantiomeric excesses indicate a highly selective catalytic system. For example, iridium complexes bearing phosphino-oxazoline chiral ligands have demonstrated significant success in the asymmetric hydrogenation of N-aryl imines, achieving up to 97% ee. nih.gov

Intermediates in the Synthesis of Complex Molecules

The structural framework of this compound makes it a valuable intermediate in the synthesis of complex organic molecules, particularly those with polycyclic systems.

The amine functionality of this compound allows for its conversion into a wide range of other functional groups, making it a versatile precursor for intermediates used in the pharmaceutical and agrochemical industries. arkema.com Many bioactive molecules contain chiral amine fragments, highlighting the importance of efficient synthetic routes to these compounds. nih.gov The development of practical and efficient methods for the synthesis of chiral amines is a significant area of research.

Molecular Recognition and Supramolecular Chemistry of Decahydronaphthalen 1 Amine Scaffolds

Design of Synthetic Receptors Incorporating Decahydronaphthalene (B1670005) Amine Units

The modular design of synthetic receptors allows for the precise control of cellular functions and the development of targeted therapeutic agents. escholarship.org The decahydronaphthalene amine scaffold offers a robust and stereochemically defined platform for building such receptors. The rigid decalin cage allows for the predictable positioning of functional groups in space, which is crucial for creating specific binding cavities for guest molecules. By chemically modifying the amine group or other positions on the decalin ring, researchers can introduce various interaction sites to achieve programmed recognition of specific molecular targets.

The study of chiral recognition is fundamental to understanding many biological processes and is key in the fields of asymmetric catalysis and chiral analysis. nih.gov The basis for enantiorecognition often involves the formation of transient diastereomeric complexes between a chiral host and the enantiomers of a chiral guest molecule. nih.gov A widely accepted principle for this interaction is the "three-point binding model," which posits that at least three points of interaction are necessary for a host to differentiate between two enantiomers of a guest. scispace.com

The decahydronaphthalen-1-amine skeleton is inherently chiral, existing as distinct enantiomers. This chirality, combined with its rigid conformation, makes it an ideal scaffold for designing synthetic hosts capable of enantioselective recognition. nih.gov By incorporating additional functional groups onto the decalin framework, synthetic receptors can be created that present a unique three-dimensional arrangement of binding sites (e.g., hydrogen bond donors/acceptors, hydrophobic pockets). These sites can interact differently with the enantiomers of a chiral guest, leading to the formation of diastereomeric host-guest complexes with different stabilities. This difference in stability is the basis for chiral recognition.

For instance, a receptor based on a specific enantiomer of this compound could be designed to have a binding pocket that sterically favors one enantiomer of a guest molecule (e.g., an amino acid ester) while disfavoring the other. The amine group itself can serve as a key hydrogen bond donor, while other parts of the scaffold can be modified to provide the additional required interactions for effective chiral discrimination. scispace.com

The amine group of this compound can be readily converted into other functional groups, such as amides, ureas, or Schiff bases, to create specific binding sites for ions. nanobioletters.com These derivatives have been explored for their ability to selectively bind and transport anions and cations.

Research has shown that decalin scaffolds bearing two axial urea (B33335) substituents are effective anion receptors and transporters. sigmaaldrich.com The urea groups are potent hydrogen bond donors, creating a pre-organized cavity that can bind anions like chloride. The rigid decalin backbone holds the urea groups in the correct orientation for binding, demonstrating the utility of this scaffold in designing anion-specific receptors. The binding efficiency can be tuned by altering the substituents on the urea nitrogen atoms.

Similarly, the decahydronaphthalene amine unit can be incorporated into macrocyclic structures or other receptor designs to coordinate with cations. The nitrogen atom's lone pair of electrons can directly interact with metal cations. Furthermore, the amine can be used as a synthetic handle to attach other ligating groups, such as carboxylates or ethers, which can work cooperatively to bind specific cations with high affinity and selectivity. nih.gov The study of these interactions is often performed using techniques like UV-visible and fluorescence spectroscopy, where changes in the spectral properties upon addition of an ion indicate a binding event. nanobioletters.com

Table 1: Anion Binding Properties of a Diaxial Diureido Decalin Derivative

| Anion | Binding Affinity (Ka, M-1) | Transport Rate (J, mol m-2 s-1) | Key Interaction |

|---|---|---|---|

| Chloride (Cl-) | High | Efficient | Hydrogen bonding with urea N-H groups |

| Bicarbonate (HCO3-) | Moderate | Moderate | Hydrogen bonding with urea N-H groups |

| Nitrate (NO3-) | Low | Low | Weaker hydrogen bonding due to charge delocalization |

Self-Assembly Processes and Ordered Supramolecular Architectures

Self-assembly is a process where components spontaneously organize into ordered structures through non-covalent interactions. mdpi.com Functionalized decahydronaphthalene amines can act as building blocks for the construction of such supramolecular architectures. The defined geometry of the decalin scaffold, coupled with the directional nature of interactions like hydrogen bonding, can guide the assembly process to form discrete oligomers or extended networks in both solution and the solid state. For example, naphthalene (B1677914) diimide (NDI) bolaamphiphiles have been shown to self-assemble in water to form nanoparticles. sigmaaldrich.com

The initial steps of self-assembly involve the formation of dimers and small oligomers. For derivatives of this compound, this process is often driven by highly directional and specific interactions. For instance, if the amine is converted to an amide or urea, the resulting N-H and C=O groups can form strong, directional hydrogen bonds.

Table 2: Hypothetical Dimerization of a Decahydronaphthalene-Amide Derivative

| Monomer Unit | Interacting Groups | Primary Driving Force | Resulting Structure |

|---|---|---|---|

| N-(decahydronaphthalen-1-yl)acetamide | Amide N-H and C=O | Intermolecular Hydrogen Bonding | Head-to-tail Dimer |

| N-(decahydronaphthalen-1-yl)benzamide | Amide N-H and C=O; Benzene rings | Hydrogen Bonding and π-stacking | Stacked Dimer |

Non-covalent interactions are the primary driving forces behind the formation of supramolecular structures. researchgate.netmdpi.com They are significantly weaker than covalent bonds but act collectively to stabilize large, ordered assemblies. nih.gov

Hydrogen Bonding: The amine group (-NH₂) of this compound is a hydrogen bond donor. When converted to secondary amides (-NHCOR) or ureas (-NHCONHR), it provides even stronger and more directional hydrogen bonding capabilities. These interactions are crucial in directing the self-assembly of molecules into predictable patterns, such as chains or sheets, in the solid state. semanticscholar.org

π-Stacking: The decahydronaphthalene core itself is saturated and does not participate in π-stacking. However, aromatic moieties can be easily appended to the scaffold via the amine functionality (e.g., by forming an amide with benzoic acid). These aromatic groups can then interact with each other through π-π stacking, adding another layer of control over the self-assembly process. These interactions can work in concert with hydrogen bonds to create highly stable and ordered three-dimensional architectures.

The interplay of these non-covalent forces dictates the final structure and properties of the resulting supramolecular material. arxiv.org

Dynamic Combinatorial Chemistry Applications

Dynamic combinatorial chemistry (DCC) is a powerful method for identifying new molecules with desired properties, such as high-affinity ligands for biological targets. wikipedia.org This technique utilizes reversible reactions to generate a library of interconverting compounds, known as a dynamic combinatorial library (DCL). wikipedia.orgnih.gov When a target molecule (e.g., a protein) is added to the DCL, it binds to its preferred ligand, shifting the equilibrium and amplifying the concentration of the best binder. semanticscholar.org

This compound is an excellent building block for DCC due to the reactive nature of its primary amine group. The amine can undergo reversible reactions, such as imine formation with aldehydes or ketones, under thermodynamic control. researchgate.net By reacting this compound with a collection of different aldehydes, a DCL of corresponding imines can be generated. If this library is exposed to an enzyme, for example, the imine that fits best into the active site will be stabilized and amplified, allowing for its identification. This strategy enables the target itself to select its own best inhibitor from a mixture of potential candidates, accelerating the discovery process. semanticscholar.orgnih.gov

Table 3: Components of a Hypothetical Dynamic Combinatorial Library

| Component Type | Example | Role in DCL |

|---|---|---|

| Amine Building Block | This compound | Provides a rigid, chiral scaffold |

| Aldehyde Building Blocks | Benzaldehyde, Pyridine-4-carboxaldehyde, Naphthalene-2-carboxaldehyde | Introduce diverse functional and aromatic groups |

| Reversible Reaction | Imine formation | Allows library members to interconvert |

| Target Molecule | Enzyme (e.g., Carbonic Anhydrase) | Selects and amplifies the best binding library member |

Advanced Analytical Methodologies for Decahydronaphthalen 1 Amine Research

Chromatographic Techniques for Separation and Quantification

Chromatography stands as the cornerstone for the analytical determination of Decahydronaphthalen-1-amine. The choice of technique is often dictated by the specific research question, whether it be routine quantification, separation of stereoisomers, or trace-level detection.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for the separation of its stereoisomers. Chiral stationary phases (CSPs) are crucial for the resolution of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated effectiveness in separating a wide range of chiral compounds, including amines. The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.

A typical HPLC method for the chiral separation of a compound like this compound would involve a normal-phase or reversed-phase mode of chromatography. The choice of mobile phase is critical for achieving optimal separation and can be a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., isopropanol, ethanol) in normal-phase chromatography. In reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used. Detection is often achieved using a UV detector, although the lack of a strong chromophore in this compound may necessitate derivatization to enhance its detectability.

Table 1: Illustrative HPLC Conditions for Chiral Separation of Alicyclic Amines

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (may require derivatization) |

| Temperature | Ambient |

Gas Chromatography (GC) with Various Detection Methods (FID, MS)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Due to the polar nature of the amine group, which can lead to peak tailing and poor chromatographic performance on standard non-polar columns, derivatization is often a necessary step. Derivatization with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can improve volatility and reduce peak asymmetry.

For detection, both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are commonly employed. FID is a robust and universally applicable detector for organic compounds, providing quantitative information based on the carbon content. GC-MS, on the other hand, offers the significant advantage of providing structural information, which is invaluable for the unequivocal identification of the compound and its potential isomers or degradation products. The mass spectrum of this compound would exhibit a characteristic fragmentation pattern that can be used for its identification.

Enantioselective GC analysis can be performed using chiral capillary columns. These columns are coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which interacts differently with the enantiomers of the analyte, leading to their separation.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized Amines

| Parameter | Condition |

| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial temp. 100°C, ramp to 250°C at 10°C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For the analysis of this compound, UHPLC can be particularly advantageous for high-throughput screening or when dealing with complex mixtures where high peak capacity is required. The principles of separation, including the use of chiral stationary phases for enantiomeric resolution, are similar to those in HPLC. However, the reduced particle size in UHPLC columns leads to sharper peaks and better separation efficiency, allowing for the resolution of closely eluting isomers that might not be separated by conventional HPLC.

A UHPLC method coupled with tandem mass spectrometry (UHPLC-MS/MS) would provide a highly sensitive and selective analytical platform for the quantification of this compound in various matrices, even at trace levels.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the chiral separation of this compound, which is a basic compound, cyclodextrins are commonly used as chiral selectors added to the background electrolyte. The enantiomers of the amine form transient diastereomeric inclusion complexes with the cyclodextrin molecules, leading to differences in their apparent mobilities and thus their separation.